molecular formula C23H18N2O4 B7744584 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid

4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid

Cat. No.: B7744584
M. Wt: 386.4 g/mol
InChI Key: LRNXCENIDVIXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid is a complex organic compound with a molecular formula of C23H17N2O4 It is characterized by the presence of a benzo[h]quinoline moiety, which is fused with an ethoxycarbonyl group and an amino benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, dihydroquinoline compounds, and substituted benzoic acids.

Scientific Research Applications

4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(3-ethoxycarbonylbenzo[h]quinolin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-2-29-23(28)19-13-24-20-17-6-4-3-5-14(17)9-12-18(20)21(19)25-16-10-7-15(8-11-16)22(26)27/h3-13H,2H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNXCENIDVIXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)O)C=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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